molecular formula C12H20ClN5 B15112649 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15112649
M. Wt: 269.77 g/mol
InChI Key: SOFKKHNGXVXHIC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a bispyrazolyl methanamine derivative featuring two pyrazole rings connected via a methylamine linker. Each pyrazole ring is substituted with an ethyl group: one at the 4-position of the first pyrazole and the other at the 5-position of the second pyrazole. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.

The compound’s ethyl groups enhance metabolic stability compared to methyl or hydrogen substituents, while the pyrazole cores facilitate aromatic stacking and polar interactions . Its synthesis typically involves multi-step alkylation and condensation reactions, as seen in structurally related pyrazole derivatives ().

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-16-10-11(8-15-16)7-13-9-12-5-6-14-17(12)4-2;/h5-6,8,10,13H,3-4,7,9H2,1-2H3;1H

InChI Key

SOFKKHNGXVXHIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Formation of the intermediate: 1-ethyl-1H-pyrazole reacts with formaldehyde to form an intermediate compound.

    Reaction with secondary amine: The intermediate then reacts with a secondary amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit higher metabolic stability and altered electronic profiles compared to the target compound, which lacks halogens. For example, 2-fluoroethyl substituents () improve resistance to oxidative degradation .
  • Ethyl vs.
  • Dual Pyrazole vs. Heterocyclic Moieties : Compounds with pyrrole or pyridine rings () show broader interaction capabilities but may suffer from synthetic complexity or toxicity .

Solubility and Stability

  • The target compound’s solubility in organic solvents is comparable to analogs like 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine (). However, fluorinated derivatives () demonstrate superior stability under acidic conditions due to fluorine’s electron-withdrawing effects .
  • Pyrazole derivatives with hydrophilic groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility but reduced blood-brain barrier penetration .

Unique Advantages of the Target Compound

Balanced Lipophilicity : The ethyl groups provide optimal lipophilicity for cellular uptake without excessive hydrophobicity, unlike bulkier substituents (e.g., isopropyl in ) .

Synthetic Flexibility : The absence of halogens or heteroaromatic rings simplifies synthesis compared to fluorinated or pyrrole-containing analogs () .

Diverse Binding Modes : The 4- and 5-ethyl positions on pyrazole rings allow for versatile hydrogen bonding and van der Waals interactions, as seen in kinase inhibitor scaffolds () .

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